(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester
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Overview
Description
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, a carbonyl group, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester typically involves the reaction of a pyrrolidine derivative with an appropriate thioester reagent. One common method is the esterification of 5-oxo-2-pyrrolidinecarboxylic acid with ethyl thiol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amides, other esters
Scientific Research Applications
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The thioester group can also undergo hydrolysis, releasing active metabolites that exert biological effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its therapeutic potential by modulating oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a similar structure but lacks the pyrrolidine ring and thioester group.
Methyl Butyrate: Another ester with a different alkyl group and no thioester functionality.
Ethyl Benzoate: Contains an aromatic ring instead of the pyrrolidine ring.
Uniqueness
(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester is unique due to the presence of both a pyrrolidine ring and a thioester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other esters, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
S-ethyl (2S)-5-oxopyrrolidine-2-carbothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASNJGKXGZXCTA-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C1CCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(=O)[C@@H]1CCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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